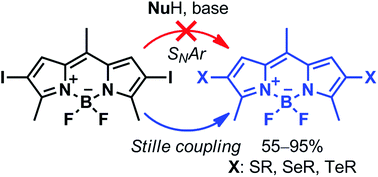Construction of the carbon–chalcogen (S, Se, Te) bond at the 2,6-positions of BODIPY via Stille cross-coupling reaction†
Chemical Communications Pub Date: 2016-09-16 DOI: 10.1039/C6CC06923A
Abstract
Seven new 2-chalcogen- or 2,6-dichalcogen- (S, Se, Te) BODIPY derivatives were synthesized in good to excellent yields (55–95%) by a Pd-catalyzed C–heteroatom Stille cross-coupling reaction, overcoming the limitations of SNAr. The fluorophores show interesting tunable optical properties associated with the formation of a twisted intramolecular charge transfer excited state and competing intersystem crossing.

Recommended Literature
- [1] Brucine N-oxide-catalyzed Morita–Baylis–Hillman reaction of vinyl ketones: a mechanistic implication of dual catalyst system with proline†
- [2] Building with bubbles: the formation of high surface area honeycomb-like films via hydrogen bubble templated electrodeposition
- [3] Cell spheroid creation by transcytotic intercellular gelation
- [4] Calix[4]arene crown-4 ether modified glassy carbon electrode for electrochemical determination of norepinephrine
- [5] Centerband-only-detection-of-exchange 31P nuclear magnetic resonance and phospholipid lateral diffusion: theory, simulation and experiment†
- [6] C,C-Diacetylenic phosphaalkenes in palladium-catalyzed cross-coupling reactions†
- [7] BSA capped bi-functional fluorescent Cu nanoclusters as pH sensor and selective detection of dopamine
- [8] Batch and flow determination of uranium (VI) by adsorptive stripping voltammetry on mercury-film electrodes
- [9] Cell membrane permeable fluorescent perylene bisimide derivatives for cell lysosome imaging†
- [10] CaCO3 blowing agent mixing method for biomass composites improved buffer packaging performance










